molecular formula C17H13Cl2NO2 B5002832 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione CAS No. 5785-54-6

1-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione

Cat. No.: B5002832
CAS No.: 5785-54-6
M. Wt: 334.2 g/mol
InChI Key: CQYGCUSVMDHCTG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione is a chemical compound characterized by its unique structure, which includes a pyrrolidine-2,5-dione core substituted with two 4-chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione typically involves the reaction of 4-chlorobenzyl chloride with pyrrolidine-2,5-dione in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been reported to improve the sustainability and scalability of such synthetic processes .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione has been explored for various scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione is unique due to its dual 4-chlorophenyl substitutions, which confer distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO2/c18-13-3-1-11(2-4-13)9-12-10-16(21)20(17(12)22)15-7-5-14(19)6-8-15/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYGCUSVMDHCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386643
Record name 1-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5785-54-6
Record name 1-(4-chlorophenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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